3-Bromo-5,7-difluoroquinolin-4-amine
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Overview
Description
3-Bromo-5,7-difluoroquinolin-4-amine is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C9H5BrF2N2. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The molecular weight of this compound is 259.05 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.Mechanism of Action
Safety and Hazards
The safety data sheets for 3-Bromo-5,7-difluoroquinolin-4-amine include hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future direction of research on 3-Bromo-5,7-difluoroquinolin-4-amine and other quinoline derivatives likely involves further exploration of their synthesis, functionalization, and biological activities.
properties
CAS RN |
1065088-51-8 |
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Molecular Formula |
C9H5BrF2N2 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-bromo-5,7-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H,(H2,13,14) |
InChI Key |
WYLQMFNIYXCDCO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C(C(=CN=C21)Br)N)F)F |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)Br)N)F)F |
Origin of Product |
United States |
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